molecular formula C12H23Cl2N5O B2470015 (3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride CAS No. 2378490-34-5

(3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride

Cat. No.: B2470015
CAS No.: 2378490-34-5
M. Wt: 324.25
InChI Key: PTIDEIWCKQZFCI-HSTMFJOWSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as aminomethyl, ethyl(methyl)amino, and pyrimidin-4-yl, which are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as pyrimidin-4-yl substituted α-amino acids, have been synthesized by the reaction of amidines with α-amino acid alkynyl ketones . Another study investigated the synthetic utility of 6-amino-2-mercapto-3H-pyrimidin-4-one as building blocks for new poly (pyrimidine) by alkylation using the bis (halo) compounds and zeolite nano-gold as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The stability of similar compounds has been linked to hyperconjugative interactions leading to nonlinear optical activity . Charge delocalization was also analyzed using natural bond orbital technique .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific molecular structure. For similar compounds, non-linear optical (NLO) characteristics and quantum chemical parameters have been examined .

Scientific Research Applications

Synthesis and Chemical Properties

(3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride has shown significance in chemical synthesis and the study of molecular structures. A derivative of this compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been utilized in the synthesis of pyrimidine 1′-aza-C-nucleosides, demonstrating its relevance in nucleoside analog preparation, which is crucial in pharmaceutical research (Filichev & Pedersen, 2001). Similarly, structural studies involving 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate, a compound with structural similarities, have elucidated hydrogen-bonded assemblies, shedding light on molecular interactions and electronic structures, essential for drug design and material science (Orozco et al., 2009).

Antibacterial and Anticancer Activities

Derivatives of this compound have shown promising antibacterial and anticancer properties. Pyrazolopyrimidines, closely related to this compound, have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating their potential in therapeutic applications (Rahmouni et al., 2016). Furthermore, pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have been studied for their antimicrobial and anticancer activities, highlighting the broad spectrum of biological activities of compounds related to this structure (Hafez et al., 2016).

Molecular Interaction and Assembly Studies

The compound and its derivatives have been extensively studied for their molecular interaction and assembly patterns. For instance, the study of hydrogen-bonded ribbons in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate provides insights into molecular aggregation and structural conformations, essential for understanding molecular functionality and designing novel materials (Trilleras et al., 2008).

Future Directions

The future research directions could involve further investigation into the synthesis, properties, and potential applications of this compound. This could include studying its behavior under different conditions such as the atmosphere, combustion conditions, and as a nano catalyst .

Properties

IUPAC Name

(3R,5R)-5-(aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O.2ClH/c1-3-16(2)11-5-12(15-8-14-11)17-7-10(18)4-9(17)6-13;;/h5,8-10,18H,3-4,6-7,13H2,1-2H3;2*1H/t9-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIDEIWCKQZFCI-HSTMFJOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=NC=NC(=C1)N2CC(CC2CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C1=NC=NC(=C1)N2C[C@@H](C[C@@H]2CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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